5-phenyl-1,3,4-oxadiazole-2-sulfonic Acid
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Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and stability. The presence of a sulfonic acid group enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,3,4-oxadiazole-2-sulfonic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under acidic conditions. This reaction can be facilitated by microwave-assisted synthesis, which significantly reduces reaction time and improves yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the production of dyes, optical brighteners, and other materials
Mechanism of Action
The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-sulfonic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a sulfonic acid group.
2-Phenyl-1,3,4-oxadiazoline-5-thione: Contains a thione group.
2-Phenyl-5-mercaptooxadiazole: Contains a mercapto group.
Uniqueness
5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is crucial, such as in biological and industrial settings .
Properties
CAS No. |
890095-60-0 |
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Molecular Formula |
C8H6N2O4S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-sulfonic acid |
InChI |
InChI=1S/C8H6N2O4S/c11-15(12,13)8-10-9-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
InChI Key |
KLURZUDBUUKHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)O |
Origin of Product |
United States |
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